molecular formula C15H17N3O4 B1404777 [3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester CAS No. 1355334-94-9

[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester

Cat. No.: B1404777
CAS No.: 1355334-94-9
M. Wt: 303.31 g/mol
InChI Key: UZKMUGSFHCGVNT-UHFFFAOYSA-N
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Description

[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a nitrophenyl group and an acetic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration of the Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Esterification: The acetic acid moiety is introduced through esterification with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Alcohols, amines, basic or acidic conditions.

Major Products Formed

    Reduction: Formation of [3-(4-Amino-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

    Drug Development: The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

Industry

    Chemical Intermediates: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Amino-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester: A reduced form of the compound with an amino group instead of a nitro group.

    [3-(4-Methyl-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester: A derivative with a methyl group instead of a nitro group.

Uniqueness

    Nitro Group: The presence of the nitro group in [3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester imparts unique chemical reactivity and biological activity compared to its analogs.

    Biological Activity: The compound’s potential biological activities, such as antimicrobial and anticancer properties, distinguish it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-[3-(4-nitrophenyl)pyrazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-15(2,3)22-14(19)10-17-9-8-13(16-17)11-4-6-12(7-5-11)18(20)21/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKMUGSFHCGVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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